2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Overview
Description
The compound “2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide” is a chemical compound with the molecular formula C22H25BrN6O4S . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been of interest due to their confirmed biological and pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a bromophenyl group, and an acetohydrazide group . The compound has a double-bond stereochemistry .Physical and Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 135.2±0.5 cm3, and a molar volume of 375.5±7.0 cm3 . It has 10 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds . Its polar surface area is 137 Å2, and its polarizability is 53.6±0.5 10-24 cm3 .Scientific Research Applications
Antioxidant Potential
A related compound, synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide, demonstrated a 1.5-fold higher antioxidant ability than butylated hydroxytoluene. This suggests potential applications in antioxidant research and development (Šermukšnytė et al., 2022).
Cancer Research
The cytotoxicity of 1,2,4-triazol-3-ylthioacetohydrazide derivatives was tested against human melanoma, breast cancer, and pancreatic carcinoma cell lines. Several compounds showed higher cytotoxicity against melanoma cells, indicating their potential as anticancer agents (Šermukšnytė et al., 2022).
Antimicrobial Activities
Various 1,2,4-triazole derivatives, including thiosemicarbazide and Schiff base derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies reveal the potential of such compounds in antimicrobial drug development (Bayrak et al., 2009).
Central Nervous System (CNS) Effects
Compounds derived from 1,2,4-triazole-3-thiol were pharmacologically investigated for their effects on the central nervous system in mice, providing insights into the neurological impacts of these compounds (Maliszewska-Guz et al., 2005).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and thiazoles, have been reported to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and various cellular components involved in oxidative stress .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it could inhibit the activity of AchE, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system. This inhibition could affect nerve pulse transmission, leading to behavioral changes and movement impairment . Additionally, the compound might influence oxidative stress pathways by interacting with reactive oxygen species (ROS) and other cellular components .
Result of Action
The compound’s action could result in a variety of molecular and cellular effects. For instance, it might cause a reduction in AchE activity, leading to changes in nerve pulse transmission . It could also interact with ROS and other cellular components involved in oxidative stress, potentially leading to changes in cellular redox status .
Biochemical Analysis
Biochemical Properties
2-[(5-{1-[(4-Bromophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as hydrolases and oxidoreductases . These interactions often involve the binding of the compound to the active sites of the enzymes, leading to changes in their catalytic activity. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. These changes can affect various cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function. For instance, the compound may inhibit enzyme activity by blocking the active site or by inducing conformational changes that reduce catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . Over time, the compound may undergo chemical degradation, leading to the formation of metabolites with different biochemical properties. These metabolites can have varying effects on cellular processes, depending on their structure and reactivity. Additionally, long-term exposure to this compound has been shown to result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects are crucial for determining the safe and effective use of the compound in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic processes can affect the overall bioavailability and efficacy of the compound, as well as its potential toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in different cellular compartments . These interactions are important for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-[[5-[1-(4-bromoanilino)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN6OS/c1-8(16-10-5-3-9(14)4-6-10)12-18-19-13(20(12)2)22-7-11(21)17-15/h3-6,8,16H,7,15H2,1-2H3,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNVIXIEOCXJDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NN)NC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201114581 | |
Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-58-8 | |
Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-[[5-[1-[(4-bromophenyl)amino]ethyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201114581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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